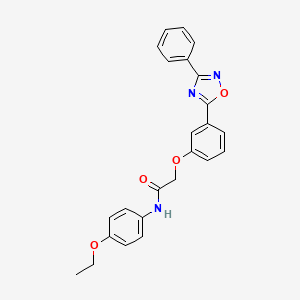
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide, also known as HMB, is a compound that has been widely studied in the field of biochemistry and pharmacology. It is an analog of the amino acid leucine and has been shown to have several potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide is not fully understood, but it is believed to work through several different pathways. It has been shown to activate the mTOR pathway, which plays a key role in protein synthesis and muscle growth. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to increase the activity of enzymes involved in the production of energy in cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, and may also improve endurance and exercise performance. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have antioxidant properties, which may help to protect against oxidative damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments is its ability to increase muscle mass and strength. This makes it a useful tool for studying the effects of exercise and physical activity on the body. However, there are also limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments. For example, its effects may be influenced by factors such as diet and exercise, which can make it difficult to control for these variables in experiments.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide may have applications in the field of sports nutrition, as it has been shown to increase muscle mass and strength. Further research is needed to fully understand the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide and its potential applications in these areas.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbutyramide in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield a pure product.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been studied for its potential applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-12-15(2)10-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYQRDDJHAYEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)
